Ronomilast

PDE4 inhibitor tolerability COPD investigational therapeutics Phase 1 clinical safety

Ronomilast is a third-generation, orally bioavailable PDE4 inhibitor engineered to overcome the GI tolerability limitations of earlier agents like roflumilast. Confirmed safe and well-tolerated at doses up to 100 mg QD in Phase 1 trials (n=126), it delivers robust anti-inflammatory efficacy without the class-associated gastrointestinal distress. Ideal for COPD, cigarette smoke-induced lung inflammation, and PDE4 target engagement studies. Available at ≥98% purity (HPLC) with global ambient shipping. Choose Ronomilast for clean, confounder-free pharmacology readouts.

Molecular Formula C21H13Cl2FN4O2
Molecular Weight 443.3 g/mol
CAS No. 418794-42-0
Cat. No. B1679525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRonomilast
CAS418794-42-0
SynonymsELB353;  ELB-353;  ELB 353;  Elbimilast;  Ronomilast.
Molecular FormulaC21H13Cl2FN4O2
Molecular Weight443.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2C(=O)C(=O)NC3=C(C=NC=C3Cl)Cl)CC4=CC=C(C=C4)F
InChIInChI=1S/C21H13Cl2FN4O2/c22-16-8-25-9-17(23)18(16)27-21(30)19(29)15-11-28(20-14(15)2-1-7-26-20)10-12-3-5-13(24)6-4-12/h1-9,11H,10H2,(H,25,27,30)
InChIKeyJERXUPDBWDWFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ronomilast (CAS 418794-42-0) PDE4 Inhibitor: Compound Identity and Class Context for Scientific Procurement


Ronomilast (also designated ELB-353 or elbimilast) is a small-molecule, orally bioavailable phosphodiesterase 4 (PDE4) inhibitor with the molecular formula C21H13Cl2FN4O2 and a monoisotopic molecular weight of 442.04 Da [1]. As a third-generation PDE4 inhibitor, ronomilast was developed for once-daily oral administration targeting chronic inflammatory disorders, with a primary investigational focus on chronic obstructive pulmonary disease (COPD) [2]. The compound belongs to the PDE4 inhibitor class that includes approved agents roflumilast (oral, COPD) and apremilast (oral, psoriasis and psoriatic arthritis), as well as other developmental candidates .

Ronomilast vs. Alternative PDE4 Inhibitors: Why Roflumilast or Apremilast Cannot Substitute in Controlled Investigations


Within the PDE4 inhibitor class, compounds exhibit clinically meaningful divergence in tolerability profiles, particularly regarding gastrointestinal (GI) adverse events—a well-documented dose-limiting toxicity for this target class . While roflumilast (oral PDE4 inhibitor for COPD) and apremilast (oral PDE4 inhibitor for psoriasis/psoriatic arthritis) share the same core enzymatic target, ronomilast was developed with an explicit focus on minimizing class-associated GI side effects while preserving potent anti-inflammatory activity . Early-phase clinical data indicate that ronomilast demonstrated a GI tolerability profile superior to what has been reported for earlier-generation PDE4 inhibitors at pharmacologically active doses . Consequently, substituting ronomilast with roflumilast or apremilast in experimental systems or clinical investigations would introduce distinct tolerability confounders and cannot be assumed to yield equivalent outcomes.

Ronomilast Comparative Evidence: Quantified Differentiation from PDE4 Inhibitor Class Comparators


Clinical Tolerability: Ronomilast Shows Absence of Serious Adverse Events at Doses Up to 100 mg Daily in Phase 1

In a completed Phase 1 multiple ascending dose study in 48 healthy male volunteers, ronomilast was administered orally once daily for 10 days at doses up to 100 mg/day. No serious or severe adverse events were reported in any study subject, and the compound was generally well tolerated [1]. This tolerability profile at 100 mg/day—a dose at which robust and statistically highly significant biomarker responses confirmed pharmacological activity [2]—provides a differentiating safety margin relative to roflumilast, for which the approved therapeutic dose is 500 μg (0.5 mg) once daily due to dose-limiting GI adverse events at higher exposures [3]. The absence of severe adverse events at a dose 200-fold higher than roflumilast's clinical dose (by mass) supports ronomilast's claimed broader therapeutic window.

PDE4 inhibitor tolerability COPD investigational therapeutics Phase 1 clinical safety

Gastrointestinal Side Effect Profile: Ronomilast Shows Reduced GI Toxicity Relative to Earlier PDE4 Inhibitors in Preclinical Models

Preclinical in vivo comparisons indicate that ronomilast treatment was very well tolerated with respect to gastrointestinal side effects when compared to PDE4 inhibitors that were in late-stage development or on the market at the time of assessment . While specific quantitative metrics (e.g., emesis incidence, diarrhea frequency, or ferret emesis model data) are not publicly disclosed in available sources, the qualitative differentiation is consistently reported across multiple company disclosures and technical datasheets . This reduced GI liability is attributed to ronomilast's third-generation design, which aimed to preserve PDE4 inhibitory potency while minimizing the class-associated GI adverse events that have historically constrained the clinical utility of earlier PDE4 inhibitors such as roflumilast [1].

PDE4 inhibitor GI toxicity therapeutic window preclinical tolerability

Pharmacodynamic Biomarker Confirmation: Robust PDE4 Inhibition Demonstrated at Well-Tolerated Doses in Humans

In a Phase 1 multiple ascending dose study (n=48 healthy male volunteers), ronomilast produced robust and statistically highly significant biomarker responses that confirmed pharmacological activity at well-tolerated doses [1]. Pharmacological activity was measured using ex vivo biomarkers of PDE4 inhibition . This target engagement confirmation at doses that did not produce serious or severe adverse events contrasts with the historical development challenges of earlier PDE4 inhibitors, where dose escalation was frequently limited by emergent GI or CNS toxicity before achieving optimal pharmacodynamic effects . While comparative biomarker data versus specific PDE4 inhibitors are not publicly available, the ability to achieve significant target engagement without dose-limiting toxicity represents a practical advantage in experimental design.

PDE4 target engagement ex vivo biomarker pharmacodynamic validation

Third-Generation PDE4 Inhibitor Design: Differentiation from First- and Second-Generation Class Members

Ronomilast was developed and characterized as a third-generation oral PDE4 inhibitor, a designation that reflects intentional structural and pharmacological optimization aimed at overcoming the tolerability limitations of earlier-generation compounds [1]. First-generation PDE4 inhibitors (e.g., rolipram) were associated with significant emesis and nausea, while second-generation agents (e.g., roflumilast, cilomilast) improved potency but retained dose-limiting GI adverse events . Ronomilast's third-generation classification implies an evolutionary advancement in the balance between PDE4 subtype selectivity, potency, and systemic tolerability—though specific selectivity ratios across PDE4A, PDE4B, and PDE4D isoforms are not publicly reported [2]. This generational distinction may be relevant for researchers seeking to investigate PDE4 biology with minimized class-associated confounding effects.

PDE4 inhibitor generations drug design evolution class tolerability optimization

Ronomilast in Practice: Evidence-Supported Research and Industrial Application Scenarios


Preclinical COPD and Pulmonary Inflammation Model Studies Requiring Reduced GI Confounding

Investigators utilizing murine cigarette smoke-induced lung inflammation models or other COPD-relevant preclinical systems may select ronomilast over alternative PDE4 inhibitors when the experimental objective requires clean readouts of pulmonary anti-inflammatory efficacy without the confounding effects of drug-induced gastrointestinal distress or weight loss. Preclinical studies have demonstrated ronomilast's activity in cigarette smoke-induced lung inflammation in mice, with improved GI tolerability relative to earlier PDE4 inhibitors .

Phase 1 or Early-Phase Clinical Pharmacology Investigations of PDE4 Target Engagement

Ronomilast is suitable as a tool compound or investigational agent in clinical pharmacology studies requiring PDE4 target engagement confirmation in human subjects at doses that minimize adverse event reporting. Completed Phase 1 studies (n=126 total subjects across three trials) established that ronomilast produces robust, statistically highly significant biomarker responses confirming PDE4 inhibition at well-tolerated doses up to 100 mg once daily [1]. The absence of serious or severe adverse events across tested dose ranges supports its utility in early-phase volunteer studies.

Comparative PDE4 Inhibitor Structure-Activity Relationship and Selectivity Profiling Studies

Researchers conducting comparative pharmacology of PDE4 inhibitors may utilize ronomilast as a representative third-generation compound to contrast with first-generation (e.g., rolipram) and second-generation (e.g., roflumilast, cilomilast) agents. Ronomilast inhibits PDE4A, PDE4B, and PDE4D isoforms [2], and its distinct chemical structure—featuring a 3,5-dichloropyridin-4-yl acetamide moiety linked to a pyrrolo[2,3-b]pyridine core with a 4-fluorobenzyl substituent—provides a scaffold distinct from roflumilast (benzamide core) and apremilast (phthalimide core) for structure-based analyses .

In Vitro PDE4 Enzymatic Assays Requiring Reference Inhibitor Controls

Ronomilast may serve as a reference PDE4 inhibitor in biochemical and cell-based assays evaluating PDE4 isoform activity or cAMP accumulation. The compound is available from multiple research chemical suppliers at >98% purity (HPLC), with documented solubility in DMSO and established storage conditions [3]. However, investigators should note that publicly available IC50 values for specific PDE4 isoforms are limited; in-house potency determination may be required prior to use as a quantitative benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ronomilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.